2-(1-Methylpyrazol-4-yl)oxyacetonitrile
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Overview
Description
2-(1-Methylpyrazol-4-yl)oxyacetonitrile is an organic compound characterized by the presence of a pyrazole ring substituted with a methyl group at the 1-position and an acetonitrile group attached via an oxygen atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpyrazol-4-yl)oxyacetonitrile typically involves the reaction of 1-methylpyrazole with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
1-Methylpyrazole+ChloroacetonitrileK2CO3,DMF,Δthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpyrazol-4-yl)oxyacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The pyrazole ring can be oxidized under specific conditions to form pyrazole N-oxides.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation.
Major Products
Amides: Formed from nucleophilic substitution of the nitrile group.
Pyrazole N-oxides: Formed from oxidation of the pyrazole ring.
Primary Amines: Formed from reduction of the nitrile group.
Scientific Research Applications
2-(1-Methylpyrazol-4-yl)oxyacetonitrile has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(1-Methylpyrazol-4-yl)oxyacetonitrile in biological systems involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the pyrazole ring can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde
- 4-(2-(1H-Pyrazol-1-yl)ethyl)piperidine
Uniqueness
2-(1-Methylpyrazol-4-yl)oxyacetonitrile is unique due to the presence of both a nitrile group and a pyrazole ring, which confer distinct reactivity and interaction profiles. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack one of these functional groups.
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxyacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-9-5-6(4-8-9)10-3-2-7/h4-5H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNODFRIUKRYQKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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